Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-
Overview
Description
Synthesis Analysis
The synthesis of compounds related to acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-, involves various strategies, including the use of triorganotin(IV) derivatives and reactions with chloroacetic acid in a basic aqueous solution. For instance, triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid have been synthesized and characterized, revealing insights into their polymeric structures and coordination in the zwitterionic form with hydrogen bonding between the phenolic proton and the phenolic oxygen (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. Vibrational spectral analysis and quantum chemical computation have been carried out for [(4-Hydroxyphenyl)amino] (oxo) acetic acid, which includes the determination of equilibrium geometry, bonding features, and harmonic vibrational wavenumber (Bell & Dhas, 2019).
Chemical Reactions and Properties
Chemical reactions involving acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-, and its derivatives include the formation of polymeric structures, interaction with metals, and hydrogen bond formation. The study of triorganotin(IV) complexes provides insights into the chemical reactivity and coordination behavior of these molecules (Baul et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, of acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-, are crucial for its application in chemical synthesis. However, specific studies directly addressing these properties were not identified in the current literature search.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with other chemical species, and stability under various conditions, are essential for understanding the behavior of acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- in various chemical environments. The formation of complexes and the stereochemical aspects of the synthesis provide valuable information on the chemical properties of related compounds (Baul et al., 2002).
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Heterocycles : Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-, and its derivatives have been used in the synthesis of various heterocyclic compounds. For example, Davies et al. (1978) demonstrated the intramolecular dehydration of hydroxy-acids derived from acetic acid to synthesize 1,4-oxathian-2-one and related compounds, highlighting its utility in organic synthesis (Davies, Hughes, Vankar, & Baldwin, 1978).
Vibrational Analysis and Quantum Calculations : Acetic acid derivatives have been the subject of vibrational spectral analysis and quantum chemical computations. Bell and Dhas (2019) conducted MP2 level calculations on [(4-Hydroxyphenyl)amino] (oxo) acetic acid to understand its molecular geometry, bonding features, and harmonic vibrational wavenumber (Bell & Dhas, 2019).
Creation of Novel Complexes : Amino acid derivatives of acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-, have been used to create novel complexes with potential applications in various fields. Ikram et al. (2015) synthesized and characterized transition metal complexes of a novel amino acid bearing Schiff base ligand derived from acetic acid, highlighting their potential antioxidant and enzyme inhibitory activities (Ikram et al., 2015).
Antibacterial Activity : Acetic acid derivatives have been explored for their antibacterial properties. Behrami and Vaso (2017) synthesized compounds from acetic acid derivatives and evaluated their antibacterial activities, comparing them with standard drugs (Behrami & Vaso, 2017).
Biotechnological Applications
- Microbial Production of Carboxylic Acids : Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-, and its derivatives can be produced biotechnologically and used as building blocks in organic synthesis. Aurich et al. (2012) discussed the biotechnological preparation of such acids under green conditions for use in various chemical syntheses (Aurich et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-2-(prop-2-enoylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-2-3(7)6-4(8)5(9)10/h2,4,8H,1H2,(H,6,7)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYTXADIGVEHQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70748-29-7 | |
Record name | Poly(acrylamidoglycolic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70748-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00863935 | |
Record name | Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- | |
CAS RN |
6737-24-2 | |
Record name | 2-Acrylamidoglycolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6737-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-hydroxy-2-((1-oxo-2-propen-1-yl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006737242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxy[(1-oxoallyl)amino]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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